Maesopsin

Catalog No.
S534375
CAS No.
5989-16-2
M.F
C15H12O6
M. Wt
288.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maesopsin

CAS Number

5989-16-2

Product Name

Maesopsin

IUPAC Name

2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

InChI

InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)7-15(20)14(19)13-11(18)5-10(17)6-12(13)21-15/h1-6,16-18,20H,7H2

InChI Key

LOFYFDPXORJJEE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Maesopsin

Canonical SMILES

C1=CC(=CC=C1CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Description

The exact mass of the compound Maesopsin is 288.0634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Aurone flavonoids [PK1213]. However, this does not mean our product can be used or applied in the same or a similar way.

Maesopsin is a compound isolated from the roots of Rheum emodi, a plant traditionally used in Nepalese medicine []. Scientific research suggests Maesopsin might have properties relevant to various scientific fields. Here's a breakdown of its potential research applications:

Antioxidant Activity

Studies indicate Maesopsin possesses significant antioxidant activity. A DPPH assay, a common method for measuring antioxidant capacity, has shown promising results for Maesopsin []. However, further research is needed to understand the specific mechanisms behind this activity and its potential implications for human health.

Future Research Directions

Maesopsin's research is still in its early stages. While some studies suggest potential benefits, more investigation is required. Future research areas could include:

  • In-vivo studies to assess Maesopsin's effects on living organisms.
  • Exploring its potential applications in specific disease models.
  • Identifying the molecular targets and pathways Maesopsin interacts with.

Maesopsin has the chemical formula C₁₅H₁₂O₆ and is classified as a flavonoid. It is characterized by a complex structure that includes multiple hydroxyl groups, contributing to its reactivity and biological properties. The compound has been isolated and studied for its potential health benefits, particularly in traditional medicine contexts.

Maesopsin can undergo various chemical transformations typical of flavonoids. These include:

  • Hydrolysis: Maesopsin can be hydrolyzed to yield simpler phenolic compounds.
  • Methylation: The introduction of methyl groups can alter its solubility and biological activity.
  • Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation, which can lead to the formation of reactive oxygen species.

These reactions are significant for understanding how maesopsin interacts with other biological molecules and its stability under different conditions .

Research has indicated that maesopsin exhibits several biological activities:

  • Anticancer Properties: Studies have shown that maesopsin 4-O-β-glucoside possesses in vivo anticancer activity against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antioxidant Activity: The compound demonstrates strong antioxidant properties, which can help mitigate oxidative stress in cells .
  • Anti-inflammatory Effects: Preliminary studies suggest that maesopsin may also have anti-inflammatory effects, although further research is needed to substantiate these claims.

Maesopsin can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves extracting maesopsin from the leaves of Artocarpus tonkinensis using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic routes have been developed that involve the use of starting materials such as flavonoids or phenolic compounds, followed by specific reactions like methylation or glycosylation to produce maesopsin .

The applications of maesopsin are diverse:

  • Pharmaceuticals: Due to its anticancer and antioxidant properties, maesopsin is being explored as a potential ingredient in cancer therapies and dietary supplements.
  • Cosmetics: Its antioxidant effects make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
  • Food Industry: As a natural antioxidant, maesopsin may be used to enhance the shelf life and nutritional value of food products.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Exact Mass

288.0634

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Aurone flavonoids [PK1213]

Dates

Modify: 2024-04-14
1: Pozzesi N, Pierangeli S, Vacca C, Falchi L, Pettorossi V, Martelli MP, Thuy TT, Ninh PT, Liberati AM, Riccardi C, Sung TV, Delfino DV. Maesopsin 4-O-beta-D-glucoside, a natural compound isolated from the leaves of Artocarpus tonkinensis, inhibits proliferation and up-regulates HMOX1, SRXN1 and BCAS3 in acute myeloid leukemia. J Chemother. 2011 Jun;23(3):150-7. PubMed PMID: 21742584.
2: Thuy TT, Thien DD, Quang Hung T, Tam NT, Anh NTH, Nga NT, Cuc NT, Mai LP, Van Sung T, Delfino DV, Thao DT. In vivo anticancer activity of maesopsin 4-O-β-glucoside isolated from leaves of Artocarpus tonkinensis A. Chev. Ex Gagnep. Asian Pac J Trop Med. 2016 Apr;9(4):351-356. doi: 10.1016/j.apjtm.2016.03.012. Epub 2016 Mar 10. PubMed PMID: 27086153.
3: Boucherle B, Peuchmaur M, Boumendjel A, Haudecoeur R. Occurrences, biosynthesis and properties of aurones as high-end evolutionary products. Phytochemistry. 2017 Oct;142:92-111. doi: 10.1016/j.phytochem.2017.06.017. Review. PubMed PMID: 28704688.
4: Chao R, Zhang Y, Yang P, Liu W. [Determination of maesopsin in shengdeng (Rhamnella gilgitica Mansf. et Melch) by HPLC]. Zhongguo Zhong Yao Za Zhi. 1997 Apr;22(4):233-4, 255. Chinese. PubMed PMID: 10743217.
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11: Farag SF, Kimura Y, Ito H, Takayasu J, Tokuda H, Hatano T. New isoflavone glycosides from Iris spuria L. (Calizona) cultivated in Egypt. J Nat Med. 2009 Jan;63(1):91-5. doi: 10.1007/s11418-008-0291-7. Epub 2008 Sep 13. PubMed PMID: 18791667.
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13: Diep Thi Lan P, Nguydna QV, Vu VC, Le TN, Nguyena TH, Phama TH, Chau VM, Pham VC. Synthesis of auronol derivatives and their immunostimulating activity. Nat Prod Commun. 2015 Apr;10(4):591-4. PubMed PMID: 25973484.
14: Krenn L, Presser A, Pradhan R, Bahr B, Paper DH, Mayer KK, Kopp B. Sulfemodin 8-O-beta-D-glucoside, a new sulfated anthraquinone glycoside, and antioxidant phenolic compounds from Rheum emodi. J Nat Prod. 2003 Aug;66(8):1107-9. PubMed PMID: 12932135.
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